2-(2,4-dichlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
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Overview
Description
2-(2,4-dichlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that features a combination of dichlorophenoxy and fluorinated pyridoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dichlorophenoxy intermediate: This involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the 2,4-dichlorophenoxy derivative.
Synthesis of the fluorinated pyridoindole:
Coupling of the intermediates: The final step involves the coupling of the dichlorophenoxy and fluorinated pyridoindole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with similar structural features but lacking the pyridoindole moiety.
8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole: A related compound that shares the pyridoindole core but lacks the dichlorophenoxy group.
Uniqueness
2-(2,4-dichlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is unique due to the combination of its dichlorophenoxy and fluorinated pyridoindole moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15Cl2FN2O2 |
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Molecular Weight |
393.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H15Cl2FN2O2/c20-11-1-4-18(15(21)7-11)26-10-19(25)24-6-5-17-14(9-24)13-8-12(22)2-3-16(13)23-17/h1-4,7-8,23H,5-6,9-10H2 |
InChI Key |
MQNPOLWJRHRQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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